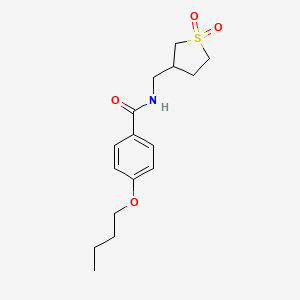

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide were not found, there are related studies on the synthesis of similar compounds. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized .Molecular Structure Analysis

The molecular formula of 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is C15H21NO4S. Its molecular weight is 311.4.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Process Improvement

A compound closely related to "4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide" has been synthesized with potential antitumor effects and excellent bioactivities. The synthesis starts from commercially available materials, highlighting a methodological approach that could be relevant for the synthesis and process improvement of structurally similar compounds (H. Bin, 2015).

Novel Pyrimidines with Extended π-Conjugated Chains

Research on the synthesis of novel pyrimidines, which share a similarity in the synthetic approach for benzamide derivatives, has been conducted. This work could provide insights into designing and synthesizing compounds with enhanced electronic properties for potential applications in material science or as pharmacophores (A. Harutyunyan, H. Panosyan, G. Danagulyan, 2020).

Advanced Materials and Chemical Applications

Synthesis of Ortho-linked Polyamides

A study on the synthesis of polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol showcases the application of complex organic compounds in creating new materials. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Hydroxamic Acids in Plant Defense

Although not directly related to the synthesis of benzamide derivatives, the study on hydroxamic acids reveals the importance of chemical compounds in plant defense mechanisms. This research could inspire the exploration of benzamide derivatives for agricultural or biological applications (H. Niemeyer, 1988).

Future Directions

While specific future directions for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide were not found, related compounds have been studied for their potential therapeutic applications. For example, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been identified as potential therapeutic targets for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

properties

IUPAC Name |

4-butoxy-N-[(1,1-dioxothiolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-2-3-9-21-15-6-4-14(5-7-15)16(18)17-11-13-8-10-22(19,20)12-13/h4-7,13H,2-3,8-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJSUODZABKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)

![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)

![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)

![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)

![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)

![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)